molecular formula C9H7N3O4 B8151174 1-[(Pyrazinylcarbonyl)oxy]-2,5-pyrrolidinedione

1-[(Pyrazinylcarbonyl)oxy]-2,5-pyrrolidinedione

Cat. No. B8151174
M. Wt: 221.17 g/mol
InChI Key: HDCDZRQRBKJBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Pyrazinylcarbonyl)oxy]-2,5-pyrrolidinedione is a useful research compound. Its molecular formula is C9H7N3O4 and its molecular weight is 221.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Corrosion Inhibition : New 1H-pyrrole-2,5-dione derivatives, including those related to 1-[(Pyrazinylcarbonyl)oxy]-2,5-pyrrolidinedione, have been found effective in inhibiting carbon steel corrosion in hydrochloric acid environments (Zarrouk et al., 2015).

  • Microtubule Assembly Alteration : Derivatives like 2,5-hexanedione can alter microtubule assembly, leading to toxicity in the testicular and nervous systems. This property makes them significant in neurotoxicity research (Boekelheide et al., 1991).

  • Synthesis of Heterocycles : The compound is used in synthesizing various heterocyclic structures. For example, 1-(3-(fluoromethyl and trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized, yielding structures like hydrazones and amides (Mickevičius et al., 2009).

  • Optical and Electronic Applications : Pyridine derivatives of this compound show promising optical and diode properties, useful in the development of photosensors (Zedan et al., 2020).

  • Molecular Docking and Antimicrobial Activities : Some derivatives show antimicrobial and antioxidant properties and have good binding energies to specific enzymes, making them important in pharmaceutical research (Flefel et al., 2018).

  • Magnetic Properties in Metal Complexes : When combined with polycarboxylic ligands, 2-pyridyl oximes related to this compound form novel Co5 and Ni4 metal complexes, exhibiting unique magnetic properties (Dimakopoulou et al., 2022).

  • Catalytic Potential : Asymmetric complexes containing phenyl, pyridin-3-yl, and pyrazin-2-yl units have shown potential for catalytic reactions, especially in oxygen-atom-transfer enzymes (Dicks et al., 2015).

  • Crystal Engineering : In crystal structures of pyridine and pyrazine monocarboxylic acids, carboxylic acid-pyridine supramolecular synthons control self-assembly, providing insights for crystal engineering strategies (Vishweshwar et al., 2002).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c13-7-1-2-8(14)12(7)16-9(15)6-5-10-3-4-11-6/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCDZRQRBKJBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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